molecular formula C4H8O2 B038632 Oxetan-3-ylmethanol CAS No. 6246-06-6

Oxetan-3-ylmethanol

Cat. No.: B038632
CAS No.: 6246-06-6
M. Wt: 88.11 g/mol
InChI Key: SWYHWLFHDVMLHO-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethanol: is a chemical compound with the molecular formula C4H8O2 . It is a member of the oxetane family, which are four-membered cyclic ethers. This compound is also known by other names such as 3-(Hydroxymethyl)oxetane and 3-Oxetanemethanol . The oxetane ring structure is notable for its strain and reactivity, making it a valuable intermediate in various chemical syntheses .

Scientific Research Applications

Chemistry: Oxetan-3-ylmethanol is used as an intermediate in the synthesis of more complex molecules. Its strained ring structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Oxetane derivatives, including this compound, have been explored for their potential in medicinal chemistry. They can influence the physicochemical properties of drug molecules, improving their solubility and metabolic stability .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity allows for the creation of various functionalized products .

Safety and Hazards

Oxetan-3-ylmethanol is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that this compound is a versatile building block for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals . It’s also used as a solvent and a reagent in organic synthesis .

Mode of Action

The mode of action of Oxetan-3-ylmethanol involves its interaction with other compounds during the synthesis of various pharmaceuticals and chemicals . For instance, it can undergo reactions such as bromination and epoxidation . The exact mode of action can vary depending on the specific synthesis process and the compounds it interacts with.

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly in the synthesis of various pharmaceuticals and chemicals . One key pathway is the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide . This process involves the initial formation of an epoxide followed by ring opening to form the oxetane motif .

Result of Action

The result of this compound’s action is the formation of various pharmaceuticals, agrochemicals, and specialty chemicals . The exact molecular and cellular effects can vary depending on the specific synthesis process and the compounds it interacts with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction rate and yield in the synthesis processes . Moreover, the solvent used can also influence the reaction

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial-scale production are often proprietary.

Comparison with Similar Compounds

Uniqueness: Oxetan-3-ylmethanol is unique due to its hydroxymethyl group, which provides additional functionalization options compared to other oxetane derivatives. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

oxetan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-1-4-2-6-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYHWLFHDVMLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467938
Record name Oxetan-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6246-06-6
Record name Oxetan-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetan-3-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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